![molecular formula C20H21ClN4O B3032469 3-((2-氯吡啶-4-基)甲基)-1-环丁基-6,7,8,9-四氢-3H-吡唑并[3,4-C]异喹啉-5(4H)-酮 CAS No. 1951439-42-1](/img/structure/B3032469.png)
3-((2-氯吡啶-4-基)甲基)-1-环丁基-6,7,8,9-四氢-3H-吡唑并[3,4-C]异喹啉-5(4H)-酮
描述
The compound appears to be a derivative of the pyrazolo[3,4-c]isoquinoline class, which is a fused heterocyclic system that has garnered interest due to its potential biological activities. The specific structure mentioned includes a 2-chloropyridin-4-ylmethyl group and a cyclobutyl group attached to the core pyrazolo[3,4-c]isoquinoline scaffold.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-c]isoquinoline derivatives has been explored in various studies. For instance, one study describes the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which are structurally related to the compound of interest, using a heterogeneous nanocatalyst . Although the exact synthesis of the compound is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-c]isoquinoline derivatives has been characterized in some studies using X-ray analysis . This technique allows for the determination of the precise three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Alkylation reactions of pyrazolo[3,4-c]isoquinoline derivatives have been reported, where the alkylation occurs at the nitrogen atom in the 3-position of the hexahydropyrazolo[3,4-c]isoquinoline . This suggests that the nitrogen atoms in the pyrazolo[3,4-c]isoquinoline core are reactive sites that can be modified to produce various derivatives, including potentially the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the chloropyridinyl and cyclobutyl groups. Schiff bases related to the compound have been synthesized and characterized, providing insights into their electronic and structural properties through various spectroscopic techniques . These properties are essential for understanding the behavior of the compound in different environments and its potential interactions with biological molecules.
Relevant Case Studies
Case studies involving the biological activities of related compounds have been reported. For example, the anti-inflammatory activities of Schiff base ligands and their metal complexes have been studied, indicating potential therapeutic applications . Additionally, the synthesis of a potent cyclin-dependent kinase 1 (CDK1) inhibitor that shares a similar pyrazolo[1,2-b]pyridine moiety suggests that the compound of interest may also possess interesting biological activities .
科学研究应用
合成和化学性质
合成和烷基化:该化合物参与吡唑并[3,4-c]异喹啉的合成和烷基化,其中相关化合物的结构通过 X 射线分析得到证实,表明其在结构化学和分子合成中的效用(Dyachenko、Vovk 和 Rusanov,2013)。
化学反应性和分子结构:该化合物还参与分子和晶体结构的研究,特别是在 1-烷基-(芳基)-4-氰基-3-二氰亚甲基取代的咔[c]稠合吡啶的背景下,展示了其在理解分子相互作用和结构化学中的相关性(Dyachenko、Vovk 和 Rusanov,2013)。
区域选择性烷基化:研究已经探讨了其在取代 1H-吡唑并[3,4-c]异喹啉-1-酮的区域选择性烷基化中的作用,证明了其在促进选择性化学反应中的重要性,这在合成化学和药物设计中至关重要(Sukach 和 Dyachenko,2015)。
生物和药物研究
抗惊厥特性:该化合物是合成和吡唑并[3,4-b]吡喃(硫代吡喃)[4,3-d]吡啶和吡唑并[3,4-c]异喹啉衍生物的抗惊厥活性的研究的一部分,突出了其在开发抗惊厥药物中的潜在用途(Paronikyan、Sirakanyan、Noravyan、Paronikyan 和 Dzhagatspanyan,2004)。
杀虫活性:对相关化合物的合成、晶体结构和杀虫活性的研究表明,对小菜蛾具有优异的杀虫活性,表明在农业或害虫控制中具有潜在应用(Cong、Jiang 和 Cheng,2021)。
抗疟疾潜力:它已被用于合成和评估新型喹啉-吡唑并吡啶衍生物,在体外和体内均具有相当强的抗疟疾活性,表明其在开发新的抗疟疾疗法中发挥着作用(Saini、Jain、Kumar 和 Jain,2016)。
属性
IUPAC Name |
3-[(2-chloropyridin-4-yl)methyl]-1-cyclobutyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-c]isoquinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-16-10-12(8-9-22-16)11-25-19-17(18(24-25)13-4-3-5-13)14-6-1-2-7-15(14)20(26)23-19/h8-10,13H,1-7,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZSDSBKTUKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(NC2=O)N(N=C3C4CCC4)CC5=CC(=NC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110718 | |
| Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one | |
CAS RN |
1951439-42-1 | |
| Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



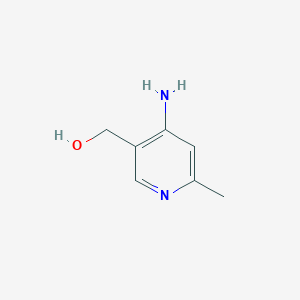

![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)
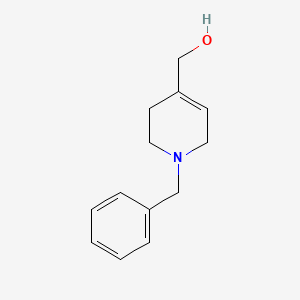

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)

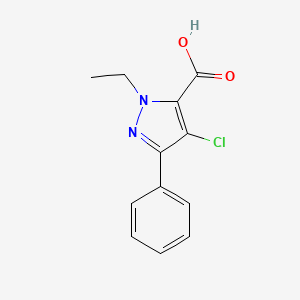

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)
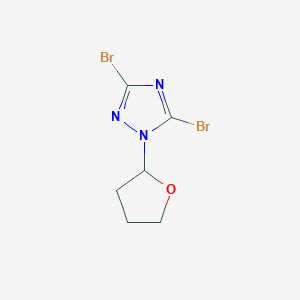
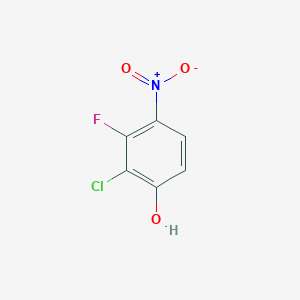
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)